molecular formula C13H7FO2S B8629184 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one CAS No. 106032-19-3

1-Fluoro-4-hydroxy-9H-thioxanthen-9-one

Cat. No. B8629184
M. Wt: 246.26 g/mol
InChI Key: AUHIKFMUZNXFKJ-UHFFFAOYSA-N
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Patent
US07049313B2

Procedure details

To a solution of 2-thiosalicylic acid (39.32 g, 255 mmol) in concentrated sulfuric acid (700 ml) was added 4-fluorophenol (32.0 g, 280 mmol). The red solution was then stirred at room temperature for 18 hours. Upon completion, the mixture was poured directly onto 4 liters of crushed ice and the resulting red solid was filtered off, and then suspended in water (1 L)and treated with ammonia solution until pH 6 attained whereupon the precipitate was re-filtered to give the title compound as an orange solid (44.48 g, 70.8%) m/z (LC-MS, ESP): 247 [M+H]+, R/T=3.99 mins
Quantity
39.32 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Yield
70.8%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([C:7](O)=[O:8])[C:4]([SH:10])=[CH:3][CH:2]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>S(=O)(=O)(O)O>[F:11][C:12]1[C:17]2[C:7](=[O:8])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[S:10][C:16]=2[C:15]([OH:18])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
39.32 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C(=O)O)S
Name
Quantity
32 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
700 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The red solution was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting red solid was filtered off
ADDITION
Type
ADDITION
Details
treated with ammonia solution until pH 6
FILTRATION
Type
FILTRATION
Details
was re-filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 44.48 g
YIELD: PERCENTYIELD 70.8%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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